molecular formula C17H14BrFO3 B10855063 Nlrp3-IN-10

Nlrp3-IN-10

Cat. No.: B10855063
M. Wt: 365.2 g/mol
InChI Key: ZXMIFRJYIRYWTC-VMPITWQZSA-N
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Description

NLRP3-IN-10 is a small molecule inhibitor targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant activation of the NLRP3 inflammasome is associated with various inflammatory diseases, making it an important therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLRP3-IN-10 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-throughput screening and process optimization techniques helps in identifying the most efficient production methods .

Chemical Reactions Analysis

Types of Reactions

NLRP3-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

NLRP3-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

NLRP3-IN-10 exerts its effects by binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. The molecular targets and pathways involved include the NLRP3 protein itself, as well as downstream signaling molecules such as ASC and caspase-1 .

Comparison with Similar Compounds

NLRP3-IN-10 is compared with other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177. While all these compounds target the NLRP3 inflammasome, this compound is unique in its specific binding affinity and inhibitory potency. Similar compounds include:

This compound stands out due to its unique chemical structure and mechanism of action, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C17H14BrFO3

Molecular Weight

365.2 g/mol

IUPAC Name

(E)-3-(4-bromo-2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H14BrFO3/c1-21-16-10-14(18)17(22-2)9-12(16)5-8-15(20)11-3-6-13(19)7-4-11/h3-10H,1-2H3/b8-5+

InChI Key

ZXMIFRJYIRYWTC-VMPITWQZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)F)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)F)OC)Br

Origin of Product

United States

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